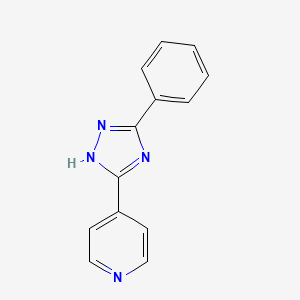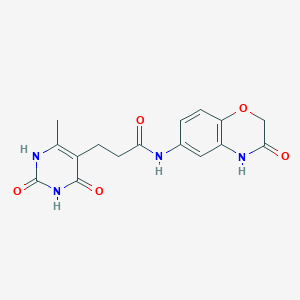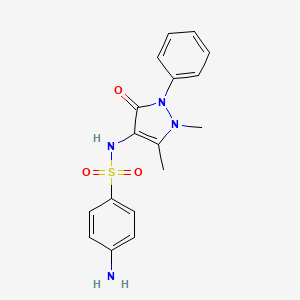
4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine” is a derivative of the 1,2,4-triazole class of compounds . Triazole derivatives are known for their significant biological and pharmacological properties, making them a strong interest in medicinal chemistry . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine”, involves various synthetic procedures . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine” can be analyzed using various techniques. For instance, the structure of similar 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine” can be complex, involving various synthetic routes and reaction mechanisms . These reactions often involve the formation of hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine” can be determined using various techniques. For instance, the yield, melting point, and IR spectrum of similar 1,2,4-triazole derivatives have been reported .Applications De Recherche Scientifique
Anticancer Applications
1,2,4-triazole derivatives, including “4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine”, have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines, and some compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line . The safety of these compounds has also been evaluated, revealing that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Antimicrobial Applications
Triazoles and their derivatives have significant antimicrobial properties . Their ability to form hydrogen bonds with different targets improves their pharmacokinetics, pharmacological, and toxicological properties .
Antiviral Applications
Triazoles are also known for their antiviral activities . They can interact with various biological systems, making them effective against a range of viruses .
Antitubercular Applications
Some 1,2,4-triazole derivatives have been investigated for their inhibitory activity towards MetRS and LeuRS in aminoacylation assay and antibacterial activity towards M. tuberculosis strains .
Anticonvulsant, Analgesic, and Anti-inflammatory Applications
Triazoles and their derivatives have been found to possess anticonvulsant, analgesic, and anti-inflammatory activities . These properties make them potential candidates for the development of new therapeutic agents in these areas .
Antioxidant and Antidepressant Applications
In addition to the above applications, triazoles also exhibit antioxidant and antidepressant activities . These properties further expand their potential therapeutic applications .
Industrial Applications
Triazole compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Applications in Materials Science
Triazoles also find applications in materials science . Their ability to accommodate a broad range of substituents around the core structures paves the way for the construction of diverse novel bioactive molecules .
Orientations Futures
The future directions for the study of “4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine” and similar compounds could involve further exploration of their pharmacological potentials, development of more efficient synthesis methods, and detailed investigation of their mechanisms of action . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Mécanisme D'action
Target of Action
Similar compounds have shown potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 . These compounds are believed to interact with various cellular targets leading to the inhibition of cell proliferation .
Mode of Action
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The interaction between these compounds and their targets leads to changes in the cell cycle, ultimately resulting in cell death .
Biochemical Pathways
Related compounds have been shown to induce apoptosis in cancer cells . Apoptosis is a biochemical pathway that leads to programmed cell death, which is a crucial mechanism in preventing the proliferation of cancer cells .
Result of Action
Related compounds have demonstrated cytotoxic activities against cancer cell lines . They inhibit the proliferation of these cells and induce apoptosis, leading to cell death .
Action Environment
The chemical properties of similar compounds suggest that factors such as ph, temperature, and the presence of other molecules could potentially influence their activity .
Propriétés
IUPAC Name |
4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11/h1-9H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGGRPAHKNYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6423617.png)
![3-{2-[2-(azepane-1-sulfonyl)-4,5-dimethoxyphenyl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6423624.png)
![12-[(4-chlorophenyl)methyl]-13-{[3-(dimethylamino)propyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423638.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B6423643.png)


![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423667.png)
![prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B6423675.png)
![3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6423680.png)
![N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423695.png)


![N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6423714.png)
![N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6423716.png)